N-(3-(5-(3-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

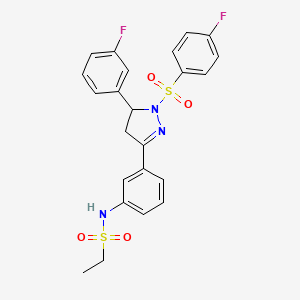

This compound features a pyrazoline core substituted with two fluorophenyl groups and an ethanesulfonamide moiety. The 3-fluorophenyl group is attached to the pyrazoline ring, while the 4-fluorophenylsulfonyl group occupies the N1 position. The ethanesulfonamide substituent is linked to the meta-position of a phenyl ring at the C3 position of the pyrazoline.

Properties

IUPAC Name |

N-[3-[3-(3-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F2N3O4S2/c1-2-33(29,30)27-20-8-4-5-16(14-20)22-15-23(17-6-3-7-19(25)13-17)28(26-22)34(31,32)21-11-9-18(24)10-12-21/h3-14,23,27H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTSPXHYWIRDRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F2N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(5-(3-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrazole ring, fluorinated phenyl groups, and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 396.44 g/mol. The structural complexity contributes to its unique biological activity profile.

Research indicates that compounds containing pyrazole rings exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects. The mechanism of action often involves the inhibition of specific enzymes or pathways relevant to disease processes:

- Inhibition of p38 MAP Kinase : Similar pyrazole derivatives have been shown to selectively inhibit p38 MAP kinase, an important target in inflammatory diseases . This inhibition can lead to reduced production of pro-inflammatory cytokines.

- Antioxidant Activity : Studies have demonstrated that pyrazole derivatives possess antioxidant properties, which can mitigate oxidative stress—a contributing factor in many chronic diseases .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Case Studies and Research Findings

- In Vitro Studies : A series of experiments demonstrated that derivatives similar to this compound showed IC50 values indicating potent anti-inflammatory effects comparable to established drugs like diclofenac .

- Molecular Docking Simulations : Computational studies revealed favorable binding interactions with targets such as p38 MAPK, suggesting a mechanism for its observed biological activities .

- Pharmacokinetic Properties : Preliminary studies indicate good oral bioavailability and stability under physiological conditions, which are critical for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

Substituent Effects on Bioactivity: The 3-fluorophenyl group in the target compound and Analog 2 may enhance target binding via hydrophobic interactions compared to the 2-fluorophenyl in Analog 1 . Ethanesulfonamide (target compound) offers greater hydrophobicity than methanesulfonamide (Analogs 2 and 3), which could influence membrane permeability .

Thiocarbamide in Analog 4 replaces sulfonamide, altering hydrogen-bonding capacity and redox stability .

Synthetic Routes: The target compound and Analog 1 likely follow similar synthesis pathways involving cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by sulfonylation (e.g., using sodium ethoxide and sulfonyl chlorides as in ) . Analog 3’s dimethylamino group may require Buchwald-Hartwig amination or Ullman coupling for introduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.